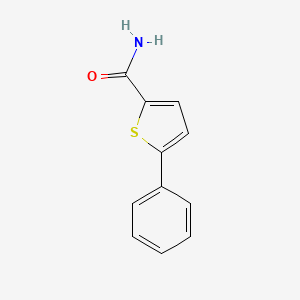

5-Phenylthiophene-2-carboxamide

Description

Properties

CAS No. |

62404-14-2 |

|---|---|

Molecular Formula |

C11H9NOS |

Molecular Weight |

203.26 g/mol |

IUPAC Name |

5-phenylthiophene-2-carboxamide |

InChI |

InChI=1S/C11H9NOS/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13) |

InChI Key |

OYSOOLCZEMWVQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling Followed by Amidation

One of the most common synthetic routes involves a two-step process:

Step 1: Suzuki-Miyaura Coupling

A phenylboronic acid derivative is coupled with a thiophene-2-bromo or thiophene-2-halide derivative in the presence of a palladium catalyst to form 5-phenylthiophene-2-carboxylic acid or its ester precursor.Step 2: Amidation

The 5-phenylthiophene-2-carboxylic acid is then converted into the corresponding carboxamide by reaction with ammonia or an amine source using coupling agents.

This method is favored for its versatility and ability to introduce various substituents on the phenyl ring or thiophene core.

Direct Amidation of 5-Phenylthiophene-2-carboxylic Acid

Direct amidation involves the condensation of 5-phenylthiophene-2-carboxylic acid with ammonia or an amine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or carbodiimide coupling agents.

Carbodiimide-Mediated Amidation:

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCl) as a coupling agent with 1-hydroxybenzotriazole (HOBt) improves coupling efficiency and reduces side reactions. Triethylamine is commonly used as a base, and dichloromethane as the solvent. This method yields high purity amides with good yields.POCl3-Mediated Amidation:

Condensation of thiophene-2-carboxylic acid derivatives with aniline or ammonia in the presence of POCl3 under controlled temperature conditions leads to the formation of the carboxamide.

Cyclization of Precursor Compounds

Some synthetic strategies involve the cyclization of precursor molecules such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives or 2-acetyl-2-arylazo-thioacetanilide derivatives to yield substituted thiophene carboxamide derivatives. This approach allows for the introduction of additional functional groups at other positions on the thiophene ring.

Detailed Reaction Conditions and Yields

The following table summarizes key preparation methods, reagents, conditions, and typical yields reported in the literature:

| Method | Key Reagents & Catalysts | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling + Amidation | Phenylboronic acid, Pd catalyst, base; EDCl, HOBt, Et3N | DCM, aqueous base | 25–80 °C (coupling), RT (amidation) | 70–90 | High selectivity, versatile for substitutions |

| Direct Amidation with POCl3 | POCl3, aniline or NH3 | Dichloromethane | 0–50 °C | 60–85 | Requires careful control to avoid side reactions |

| Cyclization of Precursor | Ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives | Various | Reflux or elevated | 50–75 | Allows functionalization at multiple sites |

Representative Experimental Procedure

A typical amidation procedure based on carbodiimide coupling is as follows:

- Dissolve 5-phenylthiophene-2-carboxylic acid (1 equiv) in dry dichloromethane.

- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCl, 1.1 equiv) and 1-hydroxybenzotriazole (HOBt, 1.1 equiv).

- Add triethylamine (2 equiv) as base.

- Stir the mixture at room temperature for 1 hour to activate the acid.

- Add ammonia or the desired amine dropwise.

- Stir overnight at room temperature.

- Work up by washing with water, drying over anhydrous sodium sulfate, and purifying by silica gel chromatography.

- Yields typically range from 80 to 90%, with the product isolated as a white solid.

Research Results and Analysis

Yields and Purity: Amidation using carbodiimide coupling agents consistently provides high yields (up to 90%) and purity, with minimal side products due to the use of HOBt that suppresses racemization and side reactions.

Reaction Optimization: Temperature control is critical in POCl3-mediated amidation to prevent decomposition. Suzuki coupling conditions require optimization of catalyst loading and base to maximize coupling efficiency.

Functional Group Tolerance: The Suzuki-Miyaura coupling allows for the introduction of various substituted phenyl groups at the 5-position, enabling structural diversity for biological activity studies.

Alternative Synthetic Routes: Cyclization methods provide access to hydroxyl, methyl, and amino-substituted thiophene carboxamides but generally give moderate yields and require more complex precursors.

Chemical Reactions Analysis

Types of Reactions

5-Phenylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4

Substitution: Bromine, nitric acid

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

Scientific Research Applications

3-Amino-5-phenylthiophene-2-carboxamide is used in various scientific fields due to its antimicrobial and anticancer properties.

Chemistry

- As a building block for synthesizing complex heterocyclic compounds.

- As a ligand in coordination chemistry.

Biology

- Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

- Explored as a potential therapeutic agent for various diseases.

Industry

- Used in developing advanced materials such as organic semiconductors and light-emitting diodes.

Antimicrobial Properties

Research indicates that 3-Amino-5-phenylthiophene-2-carboxamide exhibits significant antimicrobial activity. It has been evaluated as an anti-tubercular agent, showing promising results in inhibiting the growth of Mycobacterium tuberculosis. Molecular docking studies suggest that the compound can effectively bind to specific enzymes involved in bacterial metabolism, leading to antibacterial activity.

Table 1: Antimicrobial Activity of 3-Amino-5-phenylthiophene-2-carboxamide

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.5 µg/mL | |

| Staphylococcus aureus | 1.0 µg/mL | |

| Escherichia coli | 2.0 µg/mL |

Anticancer Activity

3-Amino-5-phenylthiophene-2-carboxamide has been investigated for its anticancer potential. Studies have shown it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism of action in cancer cells may involve inhibiting specific signaling pathways critical for cell survival and proliferation.

Table 2: Anticancer Activity of 3-Amino-5-phenylthiophene-2-carboxamide

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical cancer) | 15 | |

| MCF-7 (Breast cancer) | 10 | |

| A549 (Lung cancer) | 12 |

Case Studies

Recent studies have highlighted the efficacy of thiophene derivatives, including 3-Amino-5-phenylthiophene-2-carboxamide, in treating infectious diseases and cancers.

Antitubercular Activity : A study demonstrated that 3-Amino-5-phenylthiophene-2-carboxamide significantly reduced the viability of Mycobacterium tuberculosis in vitro, suggesting its potential as a new therapeutic agent against tuberculosis.

Mechanism of Action

The mechanism of action of 5-Phenylthiophene-2-carboxamide varies depending on its application:

Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis and death.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by blocking specific signaling pathways.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxamide Derivatives

Structural and Functional Modifications

Key structural analogs differ in substituents on the thiophene ring or the carboxamide moiety, influencing biological activity, solubility, and pharmacokinetics. Below is a comparative analysis:

Spectral and Analytical Data

NMR Characterization :

Chromatographic Purity : HPLC analyses of thiophene derivatives show >95% purity when purified via neutral alumina columns with ethyl acetate/petroleum ether gradients .

Biological Activity

5-Phenylthiophene-2-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles diverse findings related to its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a phenyl group and a carboxamide functional group. This unique structure contributes to its distinct biological properties. The compound can be synthesized through various methods, including the Vilsmeier-Haack reaction, which allows for the introduction of different substituents on the thiophene core, potentially enhancing its biological activity .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but are believed to involve:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.

- Anticancer Activity : Studies have indicated that derivatives of thiophene carboxamides, including this compound, can induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, it has shown significant activity against Hep3B (human hepatocellular carcinoma) with an IC50 value of 23 µg/mL .

Antimicrobial and Anticancer Efficacy

A summary of the biological activity of this compound and related compounds is presented in the following table:

Case Studies and Research Findings

- Antiviral Activity : Recent studies have explored the antiviral potential of thiophene derivatives against various viruses, including SARS-CoV-2. Although specific data on this compound's antiviral activity is limited, related compounds have shown promising results in inhibiting viral replication through mechanisms involving enzyme inhibition .

- Comparative Studies : Comparative analyses with similar compounds reveal that structural modifications significantly impact biological activity. For example, derivatives lacking specific functional groups often exhibit reduced efficacy against targeted pathogens or cancer cells .

- Toxicity Profiles : Preliminary evaluations suggest that many thiophene carboxamide derivatives exhibit negligible toxicity in normal cell lines while maintaining potent activity against cancer cells. This characteristic is crucial for developing therapeutic agents with minimal side effects .

Q & A

Q. What are the common synthetic routes for 5-phenylthiophene-2-carboxamide, and how are intermediates characterized?

Methodological Answer: The synthesis of this compound typically involves coupling reactions between substituted thiophene precursors and amines. For example, in the preparation of analogs like N-(4-Phenoxyphenyl)-5-phenylthiophene-2-carboxamide (ST50), a general method involves reacting 5-phenylthiophene-2-carboxylic acid derivatives with aryl amines under basic conditions (e.g., DIPEA) in acetonitrile at elevated temperatures (~50°C) . Key intermediates are characterized using:

Q. How is this compound characterized to confirm its structural integrity?

Methodological Answer: Full characterization includes:

- ¹H and ¹³C NMR spectroscopy to confirm substitution patterns and aromaticity (e.g., δ 7.26–7.34 ppm for phenyl protons in ST50) .

- IR spectroscopy to identify functional groups (e.g., amide C=O stretches near 1680 cm⁻¹).

- Microanalysis (C, H, N, S) for elemental composition validation.

- Mass spectrometry (ESI/TOF) for exact mass determination (e.g., HRMS [M+H]+ calcd. 333.1603 for ST50) .

Consistency with previously reported data is essential for non-novel compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during the synthesis of this compound derivatives?

Methodological Answer: Data discrepancies (e.g., unexpected NMR shifts or HRMS deviations) require:

- Reanalysis of reaction conditions (e.g., solvent purity, catalyst loading) to rule out side reactions.

- Alternative purification techniques (e.g., gradient column chromatography vs. recrystallization) to isolate isomers or byproducts.

- Comparative literature review to identify solvent- or temperature-dependent spectral variations. For instance, thiophene ring protons in DMSO-d₆ vs. CDCl₃ may show splitting differences due to hydrogen bonding .

- 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in complex derivatives .

Q. What strategies optimize the yield of this compound derivatives under solvent-free or microwave-assisted conditions?

Methodological Answer: Microwave-assisted synthesis (e.g., using cyclohexanone and Al₂O₃ as a solid support) enhances reaction efficiency by reducing time and improving regioselectivity. Key parameters include:

- Temperature control (80–120°C) to prevent decomposition.

- Catalyst screening (e.g., K₂CO₃ vs. DIPEA) to improve coupling efficiency.

- Solvent-free "neat" conditions for eco-friendly synthesis, monitored via TLC to track progress.

Post-reaction workup (e.g., NaHCO₃ washes to remove acidic byproducts) and column chromatography (hexane:EtOAc gradients) are critical for isolating high-purity products .

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

Methodological Answer:

- Density Functional Theory (DFT) calculations assess electron distribution in the thiophene ring and amide group, predicting sites for electrophilic/nucleophilic attack.

- Molecular docking evaluates binding affinity to biological targets (e.g., antimicrobial enzymes), guiding structural modifications.

- ADMET prediction tools (e.g., SwissADME) optimize pharmacokinetic properties, such as solubility and metabolic stability.

For example, nitro-thiazole derivatives of this compound show enhanced antimicrobial activity due to improved hydrogen bonding with target proteins .

Application-Focused Questions

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- In vitro antimicrobial assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .

- Enzyme inhibition studies : Fluorometric or colorimetric assays (e.g., COX-2 inhibition for anti-inflammatory potential).

- Cytotoxicity screening : MTT assays on mammalian cell lines to assess selectivity.

Data interpretation requires normalization to controls and statistical validation (e.g., IC₅₀ values with ±SEM) .

Q. How is this compound utilized in materials science, particularly optoelectronics?

Methodological Answer:

- Photophysical characterization : UV-Vis and fluorescence spectroscopy to determine bandgap energies (e.g., λₐ₆ₛ ~510 nm for triarylamine derivatives).

- Thin-film fabrication : Spin-coating or vapor deposition for organic light-emitting diodes (OLEDs).

- Electrochemical analysis : Cyclic voltammetry to measure HOMO/LUMO levels, critical for charge transport efficiency .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Strict reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation.

- Quality control protocols : Standardize starting material purity (≥95% by HPLC) and solvent drying methods.

- Robust documentation : Detailed logs of temperature, stirring rates, and catalyst batches to identify variability sources.

Reproducibility is enhanced by adhering to protocols from peer-reviewed syntheses (e.g., ST50 preparation ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.